Boc-Saxagliptin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

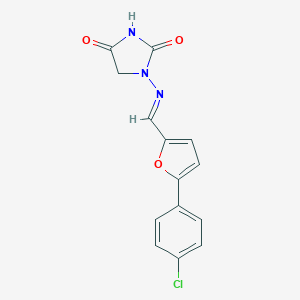

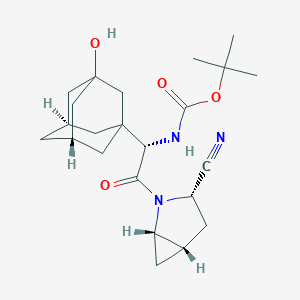

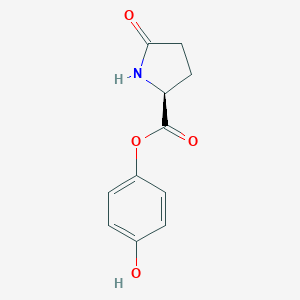

Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, also known as Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, is a useful research compound. Its molecular formula is C₂₃H₃₃N₃O₄ and its molecular weight is 415.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Diabetes mellitus Typ 2

Boc-Saxagliptin ist ein wichtiger Zwischenstoff bei der Synthese von Saxagliptin, einem potenten Dipeptidylpeptidase-4 (DPP-4)-Inhibitor, der zur Behandlung von Typ-2-Diabetes mellitus (T2DM) eingesetzt wird . Es verbessert die Fähigkeit des Körpers, den Blutzuckerspiegel zu senken, wenn er erhöht ist, indem es die Freisetzung von Insulin erhöht und die Freisetzung von Glukagon verringert.

Pharmazeutische Synthese

Die Verbindung dient als wichtiger Zwischenstoff bei der pharmazeutischen Synthese von Saxagliptin . Seine Synthese umfasst mehrere Schritte, darunter reduktive Aminierung und Schutz von Aminogruppen, die für die großtechnische Produktion des Medikaments entscheidend sind.

Biotechnologische Forschung

In der Biotechnologie liefert der Syntheseweg von this compound Einblicke in enzymkatalysierte Reaktionen im Vergleich zur chemischen Synthese . Dieses Wissen kann zur Optimierung anderer biotechnologischer Prozesse genutzt werden, die ähnliche Synthesewege erfordern.

Chemische Forschung

Die chemischen Eigenschaften von this compound, wie z. B. seine Stereochemie und Reaktivität, sind Gegenstand laufender Forschung . Das Verständnis dieser Eigenschaften ist unerlässlich für die Entwicklung neuer Syntheseverfahren und für die Qualitätskontrolle während der Produktion.

Enzyminhibitionstudien

This compound wird in Studien verwendet, um die Hemmmechanismen von DPP-4-Inhibitoren zu verstehen . Diese Forschung kann zur Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen.

Entwicklung analytischer Methoden

Diese Verbindung wird bei der Entwicklung analytischer Methoden zur Detektion und Quantifizierung von Saxagliptin und seinen Verunreinigungen in pharmazeutischen Formulierungen eingesetzt . Diese Methoden sind entscheidend, um die Sicherheit und Wirksamkeit des Medikaments zu gewährleisten.

Industrielle Anwendung

Die Synthese von this compound wurde für die industrielle Anwendung optimiert, was das Potenzial für eine großtechnische Produktion mit hoher Ausbeute und niedrigen Kosten unterstreicht . Damit ist es eine wertvolle Verbindung für die pharmazeutische Industrie.

Bildungsressource

Schließlich dienen die Synthese und Anwendungen von this compound als Bildungsressource für Chemie- und Pharmakologie-Studenten und veranschaulichen die praktischen Anwendungen der organischen Synthese und des Wirkstoffdesigns .

Wirkmechanismus

Target of Action

Boc-Saxagliptin, also known as Saxagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

As a DPP-4 inhibitor , this compound works by affecting the action of natural hormones in the body called incretins . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, increasing the level of these hormones in the body .

Biochemical Pathways

The increased levels of incretin hormones, as a result of DPP-4 inhibition, augment glucose-dependent insulin secretion . This leads to an increase in insulin levels and a decrease in glucagon levels , which in turn helps to regulate blood glucose levels.

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The primary result of this compound’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It increases postprandial β-cell responsiveness to glucose, resulting in higher insulin and C-peptide levels and reduced postprandial glucose (PPG), fasting plasma glucose (FPG) and HbA1c levels .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other medications. For instance, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, the efficacy of this compound can be affected by the patient’s renal function, with dose adjustments recommended for those with moderate or severe renal impairment .

Biochemische Analyse

Biochemical Properties

Boc-Saxagliptin plays a crucial role in biochemical reactions. It is synthesized from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase . The compound interacts with enzymes such as phenylalanine dehydrogenase in its synthesis . The nature of these interactions involves the formation of an oxime from oxoacetic acid followed by reduction of the oxime and protection of the amino group with (Boc)2O .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not explicitly mentioned in the available literature. As a key intermediate in the synthesis of Saxagliptin, it indirectly influences cell function. Saxagliptin, the final product, impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DPP-IV .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of its role in the synthesis of Saxagliptin. It is involved in binding interactions with biomolecules during its synthesis, specifically in the formation of an oxime from oxoacetic acid and the subsequent reduction of the oxime .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of Saxagliptin. This pathway involves the interaction of this compound with enzymes such as phenylalanine dehydrogenase .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEAFYQJPRVNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-43-6 |

Source

|

| Record name | tert-butyl {(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-[3-hydroxyadamantan-1-yl]-2-oxoethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Boc-Saxagliptin in the synthesis of Saxagliptin?

A1: this compound (tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate) serves as a crucial intermediate in the synthesis of Saxagliptin []. The synthesis involves reacting an intermediate (formula II in the abstract) with a silylating agent and a base, forming a silylated intermediate. This intermediate undergoes dehydration using phosphorus oxychloride and imidazole, yielding this compound (formula IV in the abstract). Finally, this compound is deprotected in an acidic environment to obtain the desired Saxagliptin (formula I in the abstract) [].

Q2: Why is a silylating agent used in the synthesis of this compound?

A2: The abstract mentions that the silylating agent is responsible for introducing a trimethylsilyl group []. This suggests that the silylation step likely serves to protect a specific functional group within the molecule. This protection strategy is common in organic synthesis to prevent unwanted side reactions and ensure the desired reaction pathway is followed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)